4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide
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Overview
Description
4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of the oxadiazole ring with a methoxyphenyl group using suitable reagents and catalysts.
Attachment of the morpholine-4-sulfonyl group: This can be done through nucleophilic substitution reactions, where the morpholine-4-sulfonyl group is introduced to the phenyl ring.
Formation of the butanamide linkage: The final step involves the coupling of the substituted oxadiazole with a butanamide moiety under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole or phenyl rings are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as sensors or catalysts.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE include other oxadiazole derivatives, such as:
3-(4-Methoxyphenyl)-1,2,4-oxadiazole: Known for its antimicrobial properties.
5-(4-Morpholinyl)-1,2,4-oxadiazole: Studied for its potential as an anticancer agent.
4-(4-Methoxyphenyl)-1,2,4-oxadiazole: Used in materials science for its unique electronic properties.
The uniqueness of 4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE lies in its specific combination of functional groups, which imparts distinct biological and chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H26N4O6S |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C23H26N4O6S/c1-31-20-6-3-2-5-19(20)23-25-22(33-26-23)8-4-7-21(28)24-17-9-11-18(12-10-17)34(29,30)27-13-15-32-16-14-27/h2-3,5-6,9-12H,4,7-8,13-16H2,1H3,(H,24,28) |
InChI Key |
ZTJYNUOFYLPXJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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